11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride
Overview
Description
The compound 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is a derivative of dibenzo[b,f][1,4]thiazepine, which is a heterocyclic compound. It has been studied for its potential as a central nervous system agent, showing activity in animal screening tests. The compound has demonstrated dual activity as an antidepressant and as a neuroleptic, indicating its potential for treating various psychiatric disorders .
Synthesis Analysis
The synthesis of derivatives of dibenzo[b,f][1,4]thiazepine, including the 11-(1-piperazinyl) variant, involves heterocyclisation reactions. For instance, the synthesis of related dihydrobenzo[b]pyrimido[4,5-e][1,4]thiazepine derivatives starts with the heterocyclisation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with o-aminothiophenol, followed by treatment with secondary amines . A green synthesis process has also been reported for a related compound, which boasts a high conversion rate and purity, indicating the potential for environmentally friendly production methods .
Molecular Structure Analysis
The molecular structure of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine derivatives has been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and Mass spectra. These techniques ensure the accurate identification of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine derivatives has been explored in the context of their potential anticancer activities. The compounds have been evaluated in vitro against several human cancer cell lines, and some derivatives have shown potent cytotoxic activities, suggesting that they may interfere with specific biological pathways such as the inhibition of sirtuins .
Physical and Chemical Properties Analysis
The physicochemical properties of 11-piperazinyl derivatives of dibenz[b,f][1,4]thiazepines have been reviewed, with parameters such as sigma, pKa, eta, RM, and surface pressure being considered. These properties are correlated with pharmacological effects like apomorphine antagonism and cataleptic activities. The influence of substituents, bridging moieties, and basic side chains on the structure-activity relationship is a key area of study .
Scientific Research Applications
Scientific Field
- Synthesis: The compound is synthesized through a series of chemical reactions, often involving cyclization of diamine derivatives with sulfonium salts .
- Studies have shown that derivatives of this compound exhibit antipsychotic activity, potentially by interacting with dopamine receptors .
Neuroprotective Agent Research
Scientific Field
Synthesis of Piperazine Derivatives
Scientific Field
- Chemical Reactions: Various chemical reactions, including Ugi reactions and cycloadditions, are employed to create derivatives . Results:
Development of Cardiovascular Drugs
Scientific Field
Cancer Research
Scientific Field
Study of Binding Affinity to GPCRs
Scientific Field
Antipsychotic Activity in Oxazepine Derivatives
Scientific Field
- Synthesis: The compound is used to synthesize 11-(4-aryl-1-piperazinyl)-dibenz[b,f][1,4]oxazepines and their chloro analogues through a series of chemical reactions .
- The synthesized oxazepine derivatives have shown promising antipsychotic activity, which could lead to the development of new therapeutic agents .
Synthesis of Piperazine-Infused 1,2,3-Triazoles
Scientific Field
Safety And Hazards
properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQCQHZDUIIKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600505 | |
Record name | 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride | |
CAS RN |
111974-74-4 | |
Record name | Norquetiapine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORQUETIAPINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VJ4TC63IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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